REACTION_SMILES
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[CH2:21]1[CH2:22][CH2:23][NH:24][CH2:25]1.[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[cH:13][cH:14][c:15]([C:18](=[O:19])[Cl:20])[cH:16][cH:17]2)[cH:10][cH:11]1>>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[cH:13][cH:14][c:15]([C:18](=[O:19])[N:24]3[CH2:23][CH2:22][CH2:21][CH2:25]3)[cH:16][cH:17]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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O=C(Cl)c1ccc(-c2ccc(OCCCCl)cc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(-c2ccc(OCCCCl)cc2)cc1
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Name
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Type
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product
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Smiles
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O=C(c1ccc(-c2ccc(OCCCCl)cc2)cc1)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |